5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161406
InChI: InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.:

Cat. No.: VC20161406

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2
Standard InChI Key FYWZHJNDYBZUIW-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The core structure of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole consists of a six-membered indole ring fused to a five-membered cyclopentane ring, creating a rigid bicyclic framework. The nitro group at the 5-position introduces significant electronic effects, polarizing the indole ring and increasing its electrophilicity. X-ray crystallographic studies of analogous cyclopenta[b]indole derivatives reveal planar indole systems with slight puckering in the cyclopentane ring, a feature that influences conformational stability .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight202.21 g/mol
Nitro Group PositionC-5 of Indole Ring
SolubilityLow in H<sub>2</sub>O; Moderate in DMSO
Melting Point198–202°C (predicted)

The nitro group’s position and orientation are critical for intermolecular interactions, as demonstrated in docking studies where it forms hydrogen bonds with active-site residues of target proteins .

Synthesis Strategies and Methodological Advances

Modified Fischer Indole Synthesis

The classical Fischer indole synthesis, involving the cyclization of phenylhydrazines with ketones, has been adapted to produce 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. For example, m-tolylhydrazine hydrochloride reacts with 2-methylcyclohexanone in acetic acid to yield tetrahydrocarbazole intermediates, which are subsequently nitrated . This method achieves moderate yields (30–50%) but requires precise control over reaction conditions to avoid decomposition of nitro-substituted intermediates .

Organometallic and Radical-Mediated Approaches

Recent advances employ organometallic reagents such as cyclopentylzinc bromide, which reacts with aryldiazonium salts to form polyfunctional indoles. Alternatively, phosphorus-centered radicals generated from AgP(O)Ph<sub>2</sub> enable cyclization of 3-alkylindole precursors into cyclopenta[b]indole frameworks . This radical pathway offers superior regioselectivity and functional group tolerance, achieving yields up to 78% for nitro-substituted derivatives .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Advantages
Fischer Indole SynthesisAcetic acid, reflux30–50Scalable, established protocol
Organometallic CouplingCyclopentylzinc bromide45–60High functional group fidelity
Radical CyclizationAgP(O)Ph<sub>2</sub>, UV light65–78Regioselective, mild conditions

Chemical Reactivity and Functionalization

The nitro group at C-5 serves as a versatile handle for further derivatization. Reduction with H<sub>2</sub>/Pd-C yields the corresponding amine, which can undergo acylations or alkylations to enhance solubility or target specificity. Electrophilic substitution occurs preferentially at the 4- and 6-positions of the indole ring, as predicted by computational models . Nitro-to-cyano conversions via nucleophilic aromatic substitution have also been reported, expanding the compound’s utility in heterocyclic chemistry .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production in macrophages. In murine models of colitis, oral administration (10 mg/kg/day) decreased colonic TNF-α levels by 62% compared to controls.

ActivityTarget/ModelIC<sub>50</sub> or Effective Dose
Kinase InhibitionAurora A Kinase85 nM
Apoptosis InductionU87 Glioblastoma Cells1.8 μM
NF-κB InhibitionRAW 264.7 Macrophages5.2 μM
In Vivo Anti-InflammatoryDSS-Induced Colitis (Mice)10 mg/kg/day

Future Directions and Challenges

While preclinical data are promising, translational challenges include optimizing pharmacokinetic profiles and reducing off-target effects. Structural modifications, such as replacing the nitro group with bioisosteres like trifluoromethyl, may enhance metabolic stability . Additionally, exploring combination therapies with immune checkpoint inhibitors could synergize anticancer efficacy .

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